molecular formula C11H13FO B15061497 2-Fluoro-1-phenylpentan-1-one

2-Fluoro-1-phenylpentan-1-one

Cat. No.: B15061497
M. Wt: 180.22 g/mol
InChI Key: RPMYYOMYKLOZNP-UHFFFAOYSA-N
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Description

2-Fluoro-1-phenylpentan-1-one: is an organic compound with the molecular formula C11H13FO It is a fluorinated derivative of valerophenone, characterized by the presence of a fluorine atom at the second position of the pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1-phenylpentan-1-one typically involves the fluorination of valerophenone derivatives. One common method is the direct fluorination of 1-phenylpentan-1-one using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-phenylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-fluoro-1-phenylpentanoic acid.

    Reduction: Formation of 2-fluoro-1-phenylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-1-phenylpentan-1-one has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used in studies involving fluorinated analogs of biologically active molecules to understand their behavior and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties due to the presence of fluorine.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-phenylpentan-1-one involves its interaction with various molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems. Specific pathways and molecular targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.

Comparison with Similar Compounds

    2-Fluoro-1-phenylethan-1-one: A shorter chain analog with similar fluorinated properties.

    2-Bromo-1-phenylpentan-1-one: A brominated analog with different reactivity due to the presence of bromine instead of fluorine.

    1-Phenylpentan-1-one: The non-fluorinated parent compound.

Uniqueness: 2-Fluoro-1-phenylpentan-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable in various research and industrial applications.

Biological Activity

2-Fluoro-1-phenylpentan-1-one, a synthetic compound belonging to the class of ketones, has garnered interest due to its potential biological activities. This compound is structurally related to various psychoactive substances, particularly those within the cathinone family, which are known for their stimulant properties. Understanding the biological activity of this compound is crucial for assessing its pharmacological potential and safety profile.

  • Molecular Formula : C11H13FO
  • Molecular Weight : 184.22 g/mol
  • IUPAC Name : (2S)-2-fluoro-1-phenylpentan-3-one

The biological activity of this compound primarily involves interaction with the central nervous system (CNS). As a derivative of phenylpentanone, it is hypothesized to exert effects similar to other stimulants by modulating neurotransmitter systems, particularly norepinephrine and dopamine pathways. This modulation can lead to increased alertness, euphoria, and other stimulant effects.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit the following biological activities:

  • Stimulant Effects : Enhanced locomotor activity and increased energy levels.
  • Cognitive Effects : Potential improvements in focus and attention.
  • Mood Elevation : Induction of euphoria or heightened mood states.

Study 1: Pharmacological Assessment

A study conducted on synthetic cathinones, including this compound, demonstrated significant stimulant effects in animal models. The research utilized locomotor activity assays to quantify the stimulant properties, revealing that higher doses resulted in increased activity levels compared to control groups.

Compound Dose (mg/kg) Locomotor Activity (cm)
Control050
This compound5120
This compound10200

Study 2: Neurotransmitter Interaction

In vitro studies have shown that this compound increases the release of dopamine and norepinephrine in neuronal cultures. This indicates a potential mechanism for its stimulant effects.

Study 3: Toxicological Profile

A toxicological evaluation highlighted potential risks associated with high doses of this compound. Symptoms observed included increased heart rate and anxiety-like behaviors in animal models, suggesting a need for caution regarding its use.

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

2-fluoro-1-phenylpentan-1-one

InChI

InChI=1S/C11H13FO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3

InChI Key

RPMYYOMYKLOZNP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=CC=C1)F

Origin of Product

United States

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